2',3',5'-三-O-苯甲酰-2-硫尿苷

描述

Synthesis Analysis

The synthesis of modified nucleosides like 2',3',5'-Tri-O-benzoyl-2-thiouridine often involves complex reactions that require precise control over the chemical environment to achieve the desired selectivity and yield. Techniques such as Lewis acid-catalyzed condensation and nucleophilic substitution are commonly employed. For example, Pedersen & Koch (2004) detail a method for synthesizing 2'-thio-LNA ribothymidine, a similar compound, demonstrating the convergent nature of such syntheses with those of LNA and 2'-amino-LNA (Pedersen & Koch, 2004).

Molecular Structure Analysis

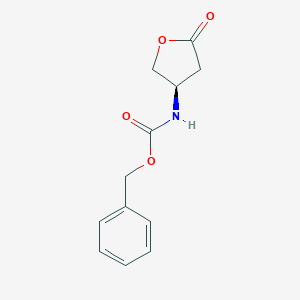

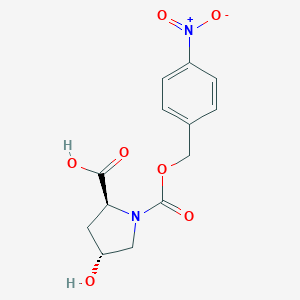

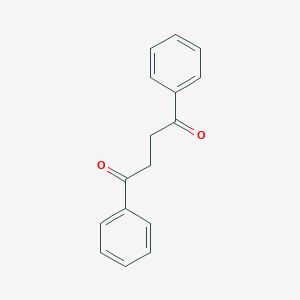

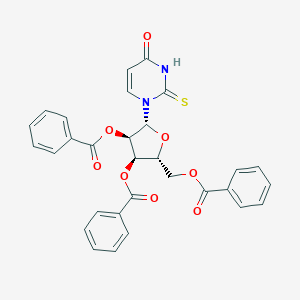

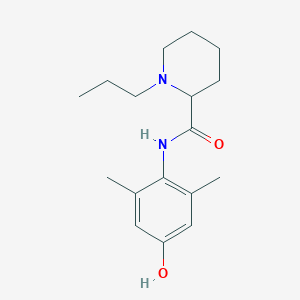

The molecular structure of 2',3',5'-Tri-O-benzoyl-2-thiouridine is characterized by its nucleoside backbone and the presence of protective benzoyl groups and a sulfur atom replacing the oxygen at the 2' position of the sugar moiety. X-ray crystallography and NMR spectroscopy are pivotal in determining the conformational preferences of such molecules, as seen in studies like that by Inkaya et al. (2013), which provide insights into the stereochemical characteristics of similar pyrimidine derivatives (Inkaya et al., 2013).

Chemical Reactions and Properties

2',3',5'-Tri-O-benzoyl-2-thiouridine participates in various chemical reactions, primarily due to the reactive sites present in its structure. The thiouridine moiety can undergo nucleophilic attacks, and the benzoyl groups may be involved in electrophilic substitution reactions. Studies on related compounds, such as those by Bartosik & Leszczynska (2015), highlight the versatility of thiouridine derivatives in chemical synthesis, including their use in the preparation of other nucleoside analogs (Bartosik & Leszczynska, 2015).

科学研究应用

核酸生物化学: 与 2',3',5'-三-O-苯甲酰-2-硫尿苷密切相关的 3'-硫核糖核苷磷酰胺现在可用于核酸生物化学,为该研究领域提供了有价值的探针 (Sun, Yoshida, & Piccirilli, 1997).

抗肿瘤剂: 与 2',3',5'-三-O-苯甲酰-2-硫尿苷在结构上相似的化合物,如 3'-O-苄基-2'-脱氧-5-三氟甲基尿苷,已被确定为有希望的抗肿瘤剂 (Yamashita et al., 1989).

抗氧化特性: 包括与 2',3',5'-三-O-苯甲酰-2-硫尿苷相关的嘧啶衍生物已显示出显着的抗氧化特性,一些化合物表现出很强的自由基清除活性 (Akbas et al., 2018).

核苷衍生物的合成: 使用 2',3',5'-三-O-苯甲酰-2-硫尿苷的类似物,已经证明了各种取代的 5-甲基尿苷和 5-甲基-2-硫尿苷的高效合成,表明了其在核苷衍生物合成中的潜力 (Bartosik & Leszczynska, 2015).

光活化 RNA 片段: 与 2',3',5'-三-O-苯甲酰-2-硫尿苷在结构上相关的化合物,如 4-硫尿苷、6-硫次黄嘌呤和 6-硫鸟嘌呤 3',5'-O-双磷酸,已被用于合成光活化 TMG 封端的 U1 snRNA 片段,因此在 RNA 介导的基因表达研究中显示出潜力 (Kadokura et al., 2000).

抗病毒活性: 2',3',5'-三-O-苯甲酰-2-硫尿苷的某些类似物对各种病毒表现出高抗病毒活性,表明其在抗病毒疗法中的潜在应用 (Henry et al., 1990).

未来方向

2’,3’,5’-Tri-O-benzoyl-2-thiouridine is an extensively researched and innovative modified nucleoside that has found relevance in RNA synthesis as a photoaffinity label . It boasts unique properties that allow it to be utilized in studying RNA-protein interactions, presenting broad applications, and new hope in the development of effective therapies for life-threatening diseases .

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O8S/c33-23-16-17-32(30(41)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(38-26)18-37-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,41)/t22-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHOZJCQNRXDIV-VNSJUHMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550684 | |

| Record name | 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3',5'-Tri-O-benzoyl-2-thiouridine | |

CAS RN |

21052-18-6 | |

| Record name | 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

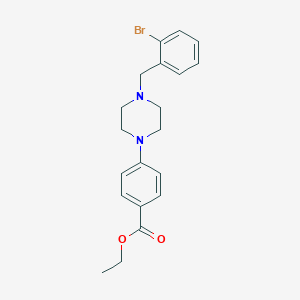

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)